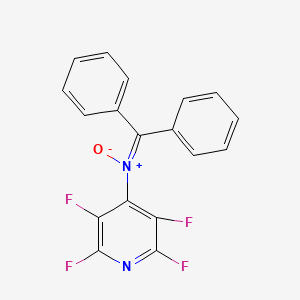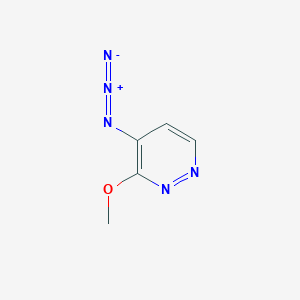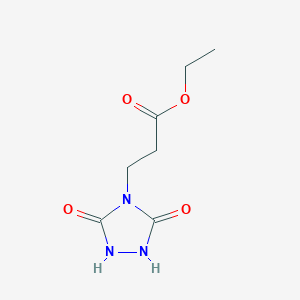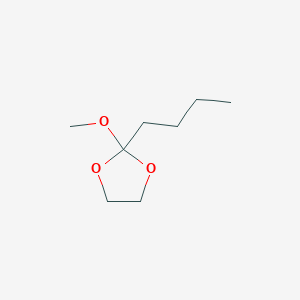![molecular formula C8H4S6 B14292639 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- CAS No. 118148-32-6](/img/structure/B14292639.png)
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- typically involves the reaction of 5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiin-2-one with various halogenating agents. For example, the electrophilic halogenation of the ethylenic bridge in the compound can be achieved using sulfuryl chloride (SO2Cl2), Selectfluor, or xenon difluoride (XeF2) to afford the corresponding monochloro, dichloro, and monofluoro derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient halogenating agents and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogenation reactions, as mentioned earlier, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, Selectfluor, and xenon difluoride for halogenation . Oxidation reactions may involve reagents like hydrogen peroxide or peracids, while reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include halogenated derivatives, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- involves its ability to donate electrons and participate in redox reactions. The compound’s unique electronic properties allow it to interact with various molecular targets and pathways, making it useful in the development of organic electronic devices and materials .
Comparación Con Compuestos Similares
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A well-known organic superconductor with similar electronic properties.
Tetrathiafulvalene (TTF): Another sulfur-containing heterocycle used in organic electronics.
1,2-Dithiole-3-thiones: Known for their pharmacological activities, including antitumor and antioxidant properties.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- is unique due to its specific electronic properties and ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
118148-32-6 |
|---|---|
Fórmula molecular |
C8H4S6 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine |
InChI |
InChI=1S/C8H4S6/c1-2-10-5(9-1)8-13-6-7(14-8)12-4-3-11-6/h1-4H |
Clave InChI |
COMIIMNCMGOMMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C2SC3=C(S2)SC=CS3)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
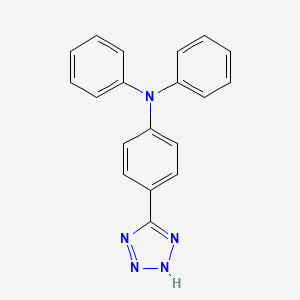

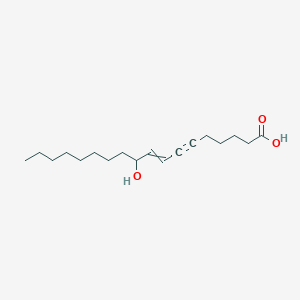

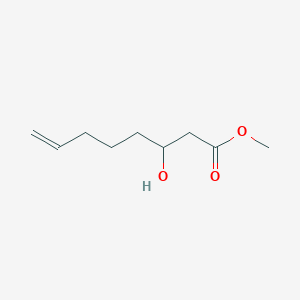

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
